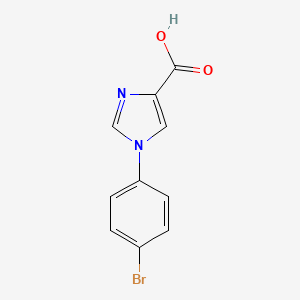
4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chloro-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone” is a chemical compound with the CAS Number: 898783-83-0 and Linear Formula: C19H20ClFN2O . Its IUPAC Name is (4-chloro-3-fluorophenyl){4-[(4-methyl-1-piperazinyl)methyl]phenyl}methanone .
Molecular Structure Analysis
The molecular weight of the compound is 346.83 g/mol . The InChI Code is 1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 . The Canonical SMILES is CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)F .Physical And Chemical Properties Analysis
The compound has a molecular weight of 346.8 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are 346.1248191 g/mol . The topological polar surface area is 23.6 Ų . The compound has 24 heavy atoms .Scientific Research Applications
Synthesis and Chemical Properties
4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone and its analogs have been extensively studied for their unique chemical properties and potential applications in various fields. One study focused on the short synthesis of a benzophenone derivative, highlighting its suitability for industrial scale-up due to the excellent yield achieved through a highly selective process. This implies the potential of such compounds in large-scale industrial applications (Karrer et al., 2000).
Medical and Biological Applications
The medical field has shown considerable interest in benzophenone derivatives, particularly in cancer research. Novel benzophenone analogs have demonstrated significant angiopreventive and tumor inhibition activities in various in vitro systems, suggesting their potential as anti-cancer agents. The structure-activity relationship analysis indicated that specific substitutions in the benzophenone ring significantly enhance potency, providing insights for future drug development (Mohammed & Khanum, 2018).
Material Science and Engineering
In material science, benzophenone derivatives have been utilized in the development of novel materials. For instance, rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics were synthesized for potential use in proton exchange membranes. These materials formed flexible transparent films and exhibited promising water absorption and proton conductivity, indicating their potential in fuel cell technology (Ghassemi et al., 2004).
Environmental Science
The environmental impact of benzophenone compounds has also been a subject of study. Research on the transformation pathways and toxicity variation of benzophenone derivatives during the chlorination disinfection process in water treatment has provided valuable insights into the ecological safety and potential health threats posed by these compounds in water sources (Liu et al., 2016).
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)16-5-6-17(20)18(21)12-16/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGRRQOFIRHPJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643434 |
Source


|
| Record name | (4-Chloro-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-fluoro-3'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-89-1 |
Source


|
| Record name | Methanone, (4-chloro-3-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)




![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)


